Methyl 2-fluoro-2-hydroxy-2-phenylacetate
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Overview
Description
Methyl 2-fluoro-2-hydroxy-2-phenylacetate is an organic compound with the molecular formula C9H9FO3. It is a colorless liquid with a characteristic odor and is soluble in organic solvents like ethanol and ether. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-2-hydroxy-2-phenylacetate can be synthesized through the reaction of 2-fluoro-2-phenylacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation. The reaction mixture is then cooled, and the product is extracted using an organic solvent .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetates.
Scientific Research Applications
Methyl 2-fluoro-2-hydroxy-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-2-phenylacetate
- Methyl 2-hydroxy-2-phenylacetate
- Methyl 2-chloro-2-phenylacetate
Uniqueness
Methyl 2-fluoro-2-hydroxy-2-phenylacetate is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 2-fluoro-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C9H9FO3/c1-13-8(11)9(10,12)7-5-3-2-4-6-7/h2-6,12H,1H3 |
InChI Key |
BDROFLNJKAZHMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(O)F |
Origin of Product |
United States |
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